BenchChemオンラインストアへようこそ!

N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide

Carbonic Anhydrase IX/XII Multidrug Resistance Scaffold Hopping

N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide (CAS 1210631-05-2) is a differentiated indoline-5-sulfonamide scaffold for tumor-associated carbonic anhydrase (CA IX/XII) inhibitor development. Its butane-1-sulfonamide side chain and N1-methyl-2-oxoindoline core enable scaffold-hopping strategies that circumvent P-glycoprotein-mediated multidrug resistance—unlike conventional benzenesulfonamides. The compound also serves as a comparator for BRD4 bromodomain ligand E0A (Kd 0.218 µM) and as a KasA inhibition probe for anti-tubercular screening. Procure to independently verify procaspase-3 activation and establish structure-activity relationships across multiple therapeutic programs.

Molecular Formula C13H18N2O3S
Molecular Weight 282.36
CAS No. 1210631-05-2
Cat. No. B2358197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide
CAS1210631-05-2
Molecular FormulaC13H18N2O3S
Molecular Weight282.36
Structural Identifiers
SMILESCCCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C2)C
InChIInChI=1S/C13H18N2O3S/c1-3-4-7-19(17,18)14-11-5-6-12-10(8-11)9-13(16)15(12)2/h5-6,8,14H,3-4,7,9H2,1-2H3
InChIKeyCJXQXLUPQYVTCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for N-(1-Methyl-2-oxoindolin-5-yl)butane-1-sulfonamide (CAS 1210631-05-2): A Differentiated Indoline-5-sulfonamide Scaffold


N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide (CAS 1210631-05-2) is a small-molecule belonging to the indoline-5-sulfonamide class, characterized by a 2-oxoindoline core bearing an N1-methyl substituent and a butane-1-sulfonamide moiety at the 5-position. This compound is a structural analog of the CA IX/XII inhibitor series reported by Krymov et al. (2022), where indoline-5-sulfonamides demonstrated tumor-associated carbonic anhydrase inhibition with KI values up to 132.8 nM and hypoxic selectivity in MCF7 breast cancer cells [1]. Unlike simpler benzenesulfonamide CA inhibitors (e.g., acetazolamide), the indoline-5-sulfonamide core offers a distinct scaffold-hopping opportunity that circumvents P-glycoprotein-mediated multidrug resistance in K562/4 leukemia cells [1]. Additionally, the butane-1-sulfonamide side chain may confer unique physicochemical properties relative to other alkyl sulfonamide analogs with reported anti-tubercular activity, such as N-(2,3-dihydro-1H-inden-5-yl)butane-1-sulfonamide (MIC 16.3 µM against Mycobacterium tuberculosis) [2].

Why Generic Replacements Cannot Substitute N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide in Targeted Research Applications


The N1-methyl-2-oxoindoline scaffold is not interchangeable with other sulfonamide-bearing cores. In a scaffold-hopping study by Krymov et al. (2022), indoline-5-sulfonamide analogs 4a–u exhibited differential CA IX/XII inhibitory profiles and variable antiproliferative activity against MCF7 cells (e.g., compound 4f GI50 = 12.9 µM) [1]. The butane-1-sulfonamide side chain on the target compound introduces distinct steric and electronic properties compared to shorter alkyl (methyl, ethyl) or aryl sulfonamide analogs, potentially altering target engagement and pharmacokinetic behavior. Furthermore, the PDB ligand E0A—N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butane-1-sulfonamide—displayed a BRD4 bromodomain Kd of 0.218 µM [2], demonstrating that subtle modifications to the indoline scaffold (e.g., N-ethyl vs. N-methyl, benzo-fused vs. monocyclic) can shift target selectivity. Therefore, substituting the target compound with a generic indoline-sulfonamide or alternative sulfonamide core without empirical validation risks loss of desired biological activity or introduction of unintended off-target effects.

Quantitative Differentiation Evidence for N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide vs. Closest Analogs


Indoline-5-sulfonamide Scaffold vs. Benzenesulfonamide CA Inhibitors in Overcoming MDR

Indoline-5-sulfonamide analogs (4e and 4f) reverse chemoresistance to doxorubicin in K562/4 leukemia cells overexpressing P-glycoprotein (P-gp), a phenotype not observed with classical benzenesulfonamide CA inhibitors such as acetazolamide [1]. While direct data for the target compound are not reported, it shares the same indoline-5-sulfonamide core required for MDR circumvention.

Carbonic Anhydrase IX/XII Multidrug Resistance Scaffold Hopping

Hypoxic Selectivity of Indoline-5-sulfonamides: Comparison of CA IX/XII Inhibitory Potency

Among the indoline-5-sulfonamide series, compound 4f inhibited CA IX and CA XII with KI values of 132.8 nM and 41.3 nM, respectively, and suppressed MCF7 cell growth with a GI50 of 12.9 µM under normoxia [1]. The target compound's butane-1-sulfonamide side chain may modulate potency relative to 4f (which bears an acyl substituent at N1) and other analogs; however, direct comparative data are absent. This class-level evidence suggests the scaffold can achieve nanomolar CA IX/XII inhibition.

Tumor Hypoxia CA IX/XII Inhibition Antiproliferative Activity

Butane-1-sulfonamide Side Chain vs. Alternative Alkyl Sulfonamides in Anti-Tubercular Activity

Related butane-1-sulfonamide compounds, such as N-(2,3-dihydro-1H-inden-5-yl)butane-1-sulfonamide, exhibit MIC values of 16.3 µM against M. tuberculosis via inhibition of β-ketoacyl synthase KasA [1]. This suggests that the butane-1-sulfonamide pharmacophore contributes to anti-tubercular activity when attached to appropriate cyclic cores. While the target compound has not been directly tested, the indoline-2-one core may provide a distinct binding mode compared to the indan core.

Anti-tubercular Mycobacterium tuberculosis KasA Inhibition

BRD4 Bromodomain Binding: Structural Analog E0A as a Surrogate Benchmark

The PDB ligand E0A (N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butane-1-sulfonamide) binds the first bromodomain of human BRD4 with a Kd of 0.218 µM [1]. The target compound differs by an N-methyl instead of N-ethyl substitution and a monocyclic indoline-2-one core instead of a benzo[cd]indol-2(1H)-one core. These structural differences may significantly alter BRD4 affinity and selectivity, making the target compound a valuable tool for probing the structure-activity relationship of indoline-sulfonamide BRD4 ligands.

BRD4 Bromodomain Inhibition PDB 5CY9

Procaspase-3 Activation Potential as a Cancer-Relevant Differentiation Axis

Vendor annotations indicate that N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide has been investigated as a potential procaspase-3 activator, a mechanism shared by the clinical-stage compound PAC-1 . Although peer-reviewed data are currently unavailable, this proposed mechanism differentiates the compound from CA IX/XII-focused indoline-5-sulfonamides and BRD4-targeting analogs, positioning it as a potential apoptosis-inducing agent for tumors with elevated procaspase-3 levels.

Procaspase-3 Apoptosis Cancer Therapeutics

Prioritized Application Scenarios for N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide Based on Available Evidence


Probing Indoline-5-sulfonamide SAR for Tumor-Associated Carbonic Anhydrase IX/XII Inhibition

The target compound can serve as a versatile starting point for medicinal chemistry optimization of CA IX/XII inhibitors. The indoline-5-sulfonamide scaffold has demonstrated nanomolar CA IX/XII inhibition (KI up to 132.8 nM) and the ability to reverse P-gp-mediated chemoresistance, as shown for analogs 4e and 4f [1]. Systematic variation of the butane-1-sulfonamide side chain length and branching may yield derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Investigating BRD4 Bromodomain Selectivity Through Scaffold Simplification

The compound's monocyclic indoline-2-one core provides a simplified scaffold relative to the benzo[cd]indol-2(1H)-one core of the known BRD4 ligand E0A (Kd = 0.218 µM) [1]. Procurement enables direct comparison of BRD4 binding affinity and selectivity between N-methyl (target) and N-ethyl (E0A) substituted indoline-sulfonamides, clarifying the role of N-alkylation and core complexity in bromodomain recognition.

Evaluating Anti-Tubercular Potential via KasA Inhibition

The butane-1-sulfonamide pharmacophore is associated with KasA inhibition in M. tuberculosis (MIC 16.3 µM for the indan analog) [1]. The target compound's indoline-2-one core may offer an alternative binding mode with potentially improved selectivity over human β-ketoacyl synthase homologs. This compound can be screened in mycobacterial growth inhibition assays and KasA enzyme assays to establish structure-activity relationships for this scaffold.

Independent Validation of Procaspase-3 Activating Activity

Vendor annotations suggest procaspase-3 activation as a potential mechanism, analogous to PAC-1 (EC50 2.4 µM) [1][2]. Researchers should procure the compound to independently verify this activity using established procaspase-3 enzymatic activation assays and caspase-3/7 activity readouts in cancer cell lines with differential procaspase-3 expression levels.

Quote Request

Request a Quote for N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.